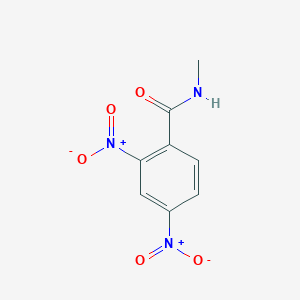

N-Methyl-2,4-dinitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMJQNUVNCPUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 2,4 Dinitrobenzamide and Analogous Molecular Scaffolds

Strategic Approaches to Benzamide (B126) Formation in Dinitrobenzene Systems

The formation of a benzamide linkage on a dinitro-substituted benzene (B151609) ring presents a unique set of challenges due to the electron-withdrawing nature of the two nitro groups. These groups deactivate the aromatic ring, influencing the reactivity of the carboxylic acid or its derivatives.

Amidation Reactions and Optimization Parameters

The most common method for the synthesis of dinitrobenzamides involves the acylation of an amine with a 2,4-dinitrobenzoyl derivative. A typical procedure starts with 2,4-dinitrobenzoic acid, which can be converted to a more reactive species like 2,4-dinitrobenzoyl chloride. This acid chloride can then react with the desired amine, in this case, methylamine (B109427), to form the target N-Methyl-2,4-dinitrobenzamide.

The synthesis of related N-substituted dinitrobenzamides often involves the reaction of a dinitrobenzoyl chloride with the corresponding amine in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or chloroform (B151607) being commonly used at room temperature. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide is achieved by reacting 3-chloro-2-methylaniline (B42847) with 3,5-dinitrobenzoyl chloride.

Optimization of these reactions often focuses on the choice of the activating agent for the carboxylic acid. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the coupling of 2,4-dinitrobenzoic acid with amines, as seen in the synthesis of precursors for radiolabeled compounds. mdpi.com The sequence of reagent addition can also significantly impact the reaction outcome and yield. rsc.org

A study on the synthesis of N-alkyl-nitrobenzamides highlighted a standard synthetic approach where nitro-substituted benzoic acids were reacted with various N-alkyl amines to generate a library of compounds. nih.gov This suggests that the direct amidation of dinitrobenzoic acid or its activated derivatives is a versatile strategy.

Regioselective Functionalization of Nitroaromatic Precursors

The regioselectivity of reactions on dinitrobenzene systems is a critical aspect of the synthesis of specific isomers. In the context of this compound, the starting material, 2,4-dinitrobenzoic acid, dictates the substitution pattern of the final product. However, when synthesizing derivatives from other dinitrobenzene precursors, controlling the position of functionalization is paramount.

For example, in the synthesis of regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, the starting point is often a methyl chlorodinitrobenzoate. acs.org The reaction of these precursors with diethanolamine (B148213) can lead to the displacement of a chloro group or, in some cases, a nitro group, depending on the specific substitution pattern and reaction conditions. acs.org For instance, the reaction of methyl 2-chloro-4,5-dinitrobenzoate with diethanolamine resulted in the preferential displacement of the 5-nitro group. acs.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for the regioselective functionalization of electron-deficient nitroaromatic rings. The strong electron-withdrawing nitro groups activate the ring towards attack by nucleophiles. The position of attack is governed by the directing effects of the substituents already present on the ring. In the case of m-dinitrobenzene, amination via vicarious nucleophilic substitution has been shown to be a viable method for introducing an amino group regioselectively. acs.org

N-Methylation Strategies for Amide Nitrogen Centers

The introduction of a methyl group onto the amide nitrogen is a crucial step in the synthesis of this compound. This can be achieved either by using methylamine in the initial amidation step or by methylating a pre-formed 2,4-dinitrobenzamide (B3032253). The latter approach is particularly useful when developing divergent synthetic routes to a variety of N-alkylated derivatives.

Development of Advanced N-Alkylation Protocols

In recent years, more sustainable and efficient methods for N-methylation have been developed. These advanced protocols often utilize safer methylating agents and catalytic systems.

Catalytic Methylation with Methanol (B129727): Methanol has emerged as a green and abundant C1 source for N-methylation. escholarship.org Cobalt-catalyzed N-methylation of amides using methanol has been reported to give high yields of the desired N-methylated products. escholarship.org This method is applicable to a wide range of aromatic and aliphatic amides. Similarly, ruthenium complexes have been used to catalyze the N-methylation of amides and the tandem transformation of aldoximes to N-methylated amides using methanol. researchgate.net

Formic Acid as a Methylating Agent: Formic acid can serve as a sustainable source of both carbon and hydrogen for the N-methylation of amines and amides. rsc.org A palladium/indium oxide (Pd/In₂O₃) catalyst has been shown to effectively mediate the N-methylation of primary amides using formic acid, with good to excellent yields for aromatic substrates. researchgate.net

Other Advanced Reagents: The use of CO₂ as a C1 source for the N-methylation of primary amides has been demonstrated using a bicyclic (alkyl)(amino)carbene (BICAAC) as an organocatalyst in the presence of a reducing agent. researchgate.net Quaternary ammonium (B1175870) salts have also been explored as solid, safer methylating agents for the monoselective N-methylation of amides. organic-chemistry.org

The following table summarizes some of the advanced N-methylation protocols for amides.

Advanced N-Methylation Protocols for Amides

| Methylating Agent | Catalyst/Reagent | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Methanol | Cobalt-based catalyst | Aromatic, aliphatic, and hetero-atom containing amides | Greener process, high yields (up to 99%) | escholarship.org |

| Methanol | Ruthenium(II) complexes | Primary amides, aldoximes | Tandem reactions, sustainable | researchgate.net |

| Formic Acid | Pd/In₂O₃ | Aromatic primary amides | Safe and sustainable, no additives required | researchgate.net |

| Carbon Dioxide (CO₂) | Bicyclic (alkyl)(amino)carbene (BICAAC) / Pinacolborane | Aromatic, heteroaromatic, and aliphatic amides | Utilization of a C1 feedstock, diversification of drug molecules | researchgate.net |

| Quaternary Ammonium Salts | - | Amides, indoles | Solid, safer alternative to traditional methylating agents, high monoselectivity | organic-chemistry.org |

Convergent and Divergent Synthetic Routes to this compound Derivatives

Both convergent and divergent synthetic strategies can be employed to create a library of this compound derivatives, allowing for the systematic exploration of structure-activity relationships.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For N-substituted dinitrobenzamide derivatives, a convergent approach might involve the synthesis of a complex amine and a dinitrobenzoyl chloride separately, followed by their coupling. This strategy is efficient for creating complex molecules as it allows for the optimization of each fragment's synthesis independently. bohrium.comsonar.ch

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. sonar.ch This is a highly efficient strategy for generating a library of related compounds for screening purposes. In the context of this compound derivatives, a divergent approach could start from 2,4-dinitrobenzamide. This common precursor could then be subjected to a variety of N-alkylation reactions to produce a range of N-alkyl-2,4-dinitrobenzamides. Alternatively, starting from 2,4-dinitrobenzoyl chloride, reaction with a series of different primary and secondary amines would lead to a diverse library of dinitrobenzamide analogs. mdpi.comnus.edu.sg The synthesis of a series of N-alkylphenyl-3,5-dinitrobenzamide analogs to study their structure-activity relationships is a prime example of a divergent approach. rsc.orgresearchgate.netrsc.org

The following table outlines the key features of convergent and divergent synthetic strategies for this compound derivatives.

Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages | Example Application for Dinitrobenzamide Derivatives |

|---|---|---|---|

| Convergent | Key fragments are synthesized separately and then combined. | High overall yield, allows for late-stage coupling of complex fragments. | Coupling of a pre-synthesized complex amine with 2,4-dinitrobenzoyl chloride. |

| Divergent | A common intermediate is transformed into a library of different products. | Efficient for generating molecular diversity, ideal for SAR studies. | Reacting 2,4-dinitrobenzoyl chloride with a variety of amines to produce a library of N-substituted-2,4-dinitrobenzamides. |

Synthesis of Related Dinitrobenzamide Congeners

The synthesis of dinitrobenzamide congeners is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. The primary synthetic route involves the acylation of a suitable amine with a dinitrobenzoyl chloride derivative. This straightforward nucleophilic acyl substitution allows for the creation of a wide array of N-substituted dinitrobenzamides.

A general and widely applicable method involves reacting a dinitrobenzoyl chloride with a primary or secondary amine in an organic solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. tandfonline.commdpi.com For instance, N-octyl-3,5-dinitrobenzamide was synthesized by adding a dichloromethane solution of 3,5-dinitrobenzoyl chloride to a solution of n-octylamine and triethylamine at 0°C. mdpi.com Similarly, various N-substituted pyrazole (B372694) derivatives have been prepared by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with different benzoyl chlorides, including 3,5-dinitrobenzoyl chloride, in the presence of triethylamine. tandfonline.com

The versatility of this method is demonstrated by its application to a range of dinitrobenzoyl chloride isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitrobenzoyl chlorides, which can be reacted with various amines such as tert-butyl amine, n-pentyl amine, and tert-amyl amine to yield the corresponding N-substituted dinitrobenzamides.

More complex congeners, such as hypoxia-selective cytotoxins, have been synthesized through multi-step sequences. For example, regioisomers of 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide were prepared by displacing a chloro group from methyl chlorodinitrobenzoates with diethanolamine, followed by further chemical transformations.

The following table summarizes synthetic approaches for various dinitrobenzamide congeners.

| Product Class | Reactants | Key Conditions | Reference |

| N-Alkyl-3,5-dinitrobenzamides | 3,5-Dinitrobenzoyl chloride, n-Octylamine, Triethylamine | Dichloromethane (DCM) solvent, 0°C | mdpi.com |

| N-Pyrazolyl-3,5-dinitrobenzamides | 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, 3,5-Dinitrobenzoyl chloride, Triethylamine | Not specified | tandfonline.com |

| N-(2-aminoethyl)-3,5-dinitrobenzamide | 3,5-Dinitrobenzoic acid, Ethylenediamine | Carbodiimide derivative | orientjchem.org |

| Ammosamide Analogues | Protected 1,3,4,6-tetraaminobenzene derivative, Di(methylester) of 2-ketoglutaconic acid | Condensation reaction | acs.org |

| Hypoxia-Selective Cytotoxins | Methyl chlorodinitrobenzoates, Diethanolamine | Displacement of chloro group |

Multi-Component Reactions Incorporating Dinitrobenzoyl Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules from simple starting materials. Dinitrobenzoyl moieties, particularly dinitrobenzoic acids, have been successfully incorporated into several MCRs, most notably the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgbeilstein-journals.org This reaction has been employed for the diversity-oriented synthesis of complex isoindolinones using 2-nitrobenzoic acid derivatives as the acid component. nih.gov A general procedure involves stirring a methanolic solution of an aldehyde, an amine, a carboxylic acid (such as 2,4-dinitrobenzoic acid), and an isocyanide at room temperature for 24 hours. rsc.org The resulting Ugi adduct can then undergo further intramolecular reactions to yield complex heterocyclic structures. nih.govrsc.org The Ugi reaction is typically favored in polar protic solvents like methanol or ethanol. beilstein-journals.org

Another relevant MCR is the one-pot, three-component condensation used to synthesize thiazolidin-4-one linked 3,5-dinitrobenzamide (B1662146) derivatives. benthamdirect.com This reaction involves the condensation of an amine, substituted aldehydes, and thioglycolic acid, facilitated by N,N'-Dicyclohexylcarbodiimide (DCC). benthamdirect.com

The Passerini three-component reaction (Passerini-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. mdpi.comorganic-chemistry.orgnih.govtcichemicals.com This reaction is generally faster in aprotic, non-polar solvents like dichloromethane or tetrahydrofuran, which is consistent with a proposed concerted mechanism involving a cyclic transition state. organic-chemistry.orgnih.gov While direct examples incorporating this compound's specific precursors are less common in the reviewed literature, the reaction's tolerance for various carboxylic acids suggests its applicability.

The table below illustrates examples of MCRs that utilize dinitrobenzoyl components.

| MCR Type | Components | Product Type | Key Conditions | Reference |

| Ugi Reaction | 4-Chlorobenzaldehyde, Allylamine, 2,4-Dinitrobenzoic acid, tert-Butyl isocyanide | Ugi Adduct (precursor to isoindolinones) | Methanol, Room Temperature | rsc.org |

| Three-Component Condensation | Amine, Substituted Aldehydes, Thioglycolic acid, (linked to 3,5-dinitrobenzamide) | Thiazolidin-4-one linked dinitrobenzamides | N,N'-Dicyclohexylcarbodiimide (DCC) | benthamdirect.com |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Polar protic solvents (e.g., Methanol) | wikipedia.orgbeilstein-journals.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Aprotic solvents (e.g., Dichloromethane) | mdpi.comorganic-chemistry.org |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its congeners are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The principal techniques employed are recrystallization and chromatography, chosen based on the physical state of the compound and the nature of the impurities. emu.edu.tr

Recrystallization is a widely used method for purifying solid dinitrobenzamide derivatives. The process relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. youtube.com A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when heated. rochester.edu For a series of 18F-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a dinitrobenzamide moiety, purification was achieved by recrystallization following acidification of the reaction mixture. mdpi.com The choice of solvent is crucial; for N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide, recrystallization from an ethanol/water mixture is a critical step. The general procedure involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration. youtube.comrochester.edu

Chromatography provides a powerful alternative for purification, especially for mixtures that are difficult to separate by recrystallization or for non-crystalline products.

Column Chromatography: This is a standard method for purifying dinitrobenzamide derivatives. For instance, oily products from the synthesis of certain quinazolinone-dinitrobenzamide compounds were purified by column chromatography on silica (B1680970) gel. Flash chromatography, a variation that uses pressure to speed up solvent flow, was used to purify Ugi adducts synthesized with 2,4-dinitrobenzoic acid, using an ether/petroleum ether solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative separations. Reverse-phase HPLC on a Newcrom R1 column, which has low silanol (B1196071) activity, can be used to analyze 4-chloro-3,5-dinitrobenzamide (B1360127) using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For the separation of enantiomers, chiral stationary phases (CSPs) are employed. The enantiomers of α-amino phosphonates, derivatized as 3,5-dinitrobenzamides, were effectively separated on π-basic CSPs. capes.gov.br

Centrifugal Partition Chromatography (CPC): This is a preparative, support-free liquid-liquid chromatography technique. It has been successfully used for the enantioseparation of a racemic dinitrobenzamide derivative on a preparative scale, demonstrating advantages in loading capacity and solvent consumption compared to preparative HPLC. nih.gov

The following table summarizes the common purification techniques for dinitrobenzamide compounds.

| Technique | Stationary/Mobile Phase or Solvent | Application | Reference |

| Recrystallization | Ethanol/Water | Purification of solid N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide | |

| Recrystallization | Not specified | Purification of 18F-labeled dinitrobenzamide derivatives | mdpi.com |

| Flash Column Chromatography | Silica gel; Ether:Petroleum Ether | Purification of Ugi reaction products | rsc.org |

| HPLC (Reverse Phase) | Newcrom R1; Acetonitrile/Water/Phosphoric Acid | Analysis of 4-chloro-3,5-dinitrobenzamide | sielc.com |

| HPLC (Chiral) | π-basic Chiral Stationary Phases | Enantioseparation of 3,5-dinitrobenzamide derivatives | capes.gov.br |

| Centrifugal Partition Chromatography (CPC) | Biphasic solvent mixtures | Preparative enantioseparation of a dinitrobenzamide derivative | nih.gov |

Mechanistic Investigations of Chemical Reactivity in N Methyl 2,4 Dinitrobenzamide Systems

Electron Transfer and Reduction Mechanisms of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a pivotal process in both synthetic organic chemistry and biocatalysis. The nitro group is one of the first functional groups to have its reduction extensively studied. mdpi.com In the case of N-Methyl-2,4-dinitrobenzamide, the two nitro groups can be reduced through either electrochemical or enzymatic pathways. These reductions proceed through a series of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. dtic.mil

Electrochemical Reduction Pathways

The electrochemical reduction of dinitroaromatic compounds, such as this compound, in aprotic solvents like N,N-dimethylformamide (DMF), typically proceeds through a two-step mechanism. uab.catresearchgate.net The first step involves a one-electron transfer to the aromatic system, forming a stable anion radical. This is followed by a second one-electron transfer to generate a dianion. uab.cat

The general pathway can be represented as:

Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻˙ (Anion radical formation) [Ar(NO₂)₂]⁻˙ + e⁻ ⇌ [Ar(NO₂)₂]²⁻ (Dianion formation)

The stability of the resulting anion radical and dianion in the timescale of techniques like cyclic voltammetry allows for their characterization. uab.cat However, over longer periods, these reduced species can undergo further chemical reactions. uab.cat In the presence of a proton source, the reduction can proceed further to yield hydroxylamines and ultimately amines. The electrochemical reduction of nitrobenzene, for instance, can be controlled to produce phenylhydroxylamines. mdpi.com This process involves the in-situ generation of active hydrogen on the cathode, which then reduces the nitro group via a proton-electron concerted transfer pathway. mdpi.com

The reduction potentials for these processes are influenced by the structure of the dinitroaromatic compound. researchgate.net The relative positions of the nitro groups and the nature of other substituents on the aromatic ring affect the ease of electron transfer.

Enzymatic Bioreduction in Model Systems (e.g., by nitroreductases)

Bacterial nitroreductases are a class of flavoenzymes that catalyze the reduction of nitro groups on a wide variety of aromatic compounds, including dinitrobenzamides. dtic.mil These enzymes have garnered significant attention for their potential applications in bioremediation and medicine. dtic.mil The E. coli nitroreductase enzyme (NTR) is a well-studied example that has been used to activate nitroaromatic prodrugs of the dinitrobenzamide class. uab.catresearchgate.net

The general enzymatic reduction of a nitro group proceeds through the formation of nitroso and hydroxylamino intermediates, ultimately leading to the corresponding amino group. dtic.mil In many cases, the hydroxylamine derivative is the final product of the enzymatic reaction. dtic.mil

Kinetics and Thermodynamics of Nitro Group Reduction

The reactivity of nitroreductases can vary significantly with different substrates. For instance, the E. coli nitroreductase NfsA exhibits a higher catalytic efficiency for the reduction of certain dinitrobenzamides compared to NfsB. researchgate.netmdpi.com Specifically, NfsA has a roughly tenfold higher kcat/Km for the reduction of the dinitrobenzamide prodrug CB-1954 than NfsB. researchgate.netmdpi.com Furthermore, NfsA exclusively reduces the 2-nitro group of CB-1954, whereas NfsB can reduce either the 2-nitro or the 4-nitro group. researchgate.netmdpi.com

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Rat NQO1 | CB-1954 | ≤ 0.1 | - | < 10³ |

| Human NQO1 | CB-1954 | - | - | Lower than rat NQO1 |

| Rat NQO1 | Tetryl | ≥ 70 | - | > 10⁵ |

| Rat NQO1 | Tetranitrobenzimidazolone | ≥ 70 | - | > 10⁵ |

This table presents kinetic data for the reduction of various nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1), a type of nitroreductase. Data sourced from scirp.org.

Role of Flavin Cofactors in Enzymatic Processes

Nitroreductases are flavoenzymes, meaning they utilize a flavin cofactor, typically flavin mononucleotide (FMN), to mediate electron transfer. dtic.mil The catalytic cycle involves the reduction of the FMN cofactor by a reducing equivalent, such as NAD(P)H. The reduced FMN then transfers electrons to the nitroaromatic substrate. researchgate.net

Structural studies of E. coli nitroreductase have revealed that the enzyme is a homodimer with two active sites. uab.catresearchgate.net The FMN cofactor is located within each active site, and its reduction and reoxidation are central to the enzyme's catalytic activity. The binding of the dinitrobenzamide substrate in the active site positions one of the nitro groups in close proximity to the FMN, facilitating hydride transfer. uab.catresearchgate.net For example, in the case of the dinitrobenzamide prodrug CB 1954 binding to E. coli NTR, the 2-nitro group stacks above the FMN in one active site, while the 4-nitro group does so in the other, explaining the observation of both reduction products. uab.catresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitrobenzene Ring

The electron-withdrawing nature of the two nitro groups in this compound strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction is a key method for the synthesis of many organic derivatives from polyhaloaromatic and other activated aromatic compounds. researchgate.net The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.compressbooks.pub

Influence of Activating Groups and Leaving Group Effects

The rate of SNAr reactions is highly dependent on the nature and position of the activating groups on the aromatic ring, as well as the identity of the leaving group.

The nitro groups in this compound are powerful activating groups. For an SNAr reaction to occur readily, the electron-withdrawing substituent must be located at the ortho or para position relative to the leaving group. pressbooks.pub This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. lumenlearning.compressbooks.pub The activating power of a 2-nitro group has been shown to be greater than that of a ring-nitrogen in SNAr reactions. scirp.org

The nature of the leaving group also plays a crucial role in the kinetics of SNAr reactions. The "element effect" in these reactions is characterized by the leaving group order F > NO₂ > Cl ≈ Br > I. researchgate.netnih.gov This is in contrast to SN2 reactions. The rate-determining step in an SNAr reaction can be either the formation of the Meisenheimer complex or the expulsion of the leaving group, depending on the specific reactants and reaction conditions. semanticscholar.orgresearchgate.net For instance, in the hydrazinolysis of 1-chloro-2,4-dinitrobenzene, the formation of the zwitterionic intermediate is the rate-determining step. semanticscholar.orgresearchgate.net However, for other 2,4-dinitrobenzene derivatives with different leaving groups, the departure of the leaving group can be rate-limiting. semanticscholar.orgresearchgate.net The basicity and steric hindrance of the leaving group are key factors influencing which step is rate-determining. semanticscholar.org

| Leaving Group | Relative Reactivity Order |

| F | 1 (Most reactive) |

| NO₂ | 2 |

| Cl | 3 |

| Br | 3 |

| I | 4 (Least reactive) |

This table illustrates the general order of leaving group reactivity in SNAr reactions, known as the "element effect". Data sourced from researchgate.netnih.gov.

Solvent Effects on Reaction Rates and Selectivity

The solvent environment plays a critical role in dictating the kinetics and outcomes of chemical reactions involving this compound. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. rsc.orgresearchgate.net The effect of a solvent is largely dependent on its polarity, protic or aprotic nature, and its ability to form hydrogen bonds. libretexts.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the solvent's ability to solvate charged species is paramount. In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Polar Aprotic Solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)): These solvents are highly effective at solvating cations but leave anions relatively "bare" and more reactive. This generally leads to a significant acceleration of SNAr reaction rates, as the nucleophile's reactivity is enhanced. Studies on analogous dinitrobenzene systems in DMSO-water mixtures show that solvent composition dramatically affects reaction kinetics. researchgate.netrsc.org

Polar Protic Solvents (e.g., Water, Methanol): These solvents can solvate both cations and anions effectively. Crucially, they can form strong hydrogen bonds with anionic nucleophiles (e.g., HO⁻, RO⁻), creating a solvent shell that reduces their nucleophilicity and slows the rate of reaction. libretexts.org The reaction between sodium acetate (B1210297) and methyl iodide, for instance, is reportedly 10 million times faster in DMF than in methanol (B129727) because methanol deactivates the acetate nucleophile through hydrogen bonding. libretexts.org

The viscosity of the solvent can also play a role; in highly viscous solvents, the diffusion of particles is slower, leading to fewer collisions and a decreased reaction rate. libretexts.org

Table 1: Illustrative Effect of Solvent Polarity on the Relative Rate of a Hypothetical SNAr Reaction of this compound with a Generic Nucleophile.

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Primary Influence on Reactivity |

| n-Hexane | Nonpolar | 1.9 | 1 | Poor solvation of charged intermediates. |

| Methanol | Polar Protic | 32.6 | 10,000 | Strong solvation of the nucleophile via H-bonding reduces its reactivity. libretexts.org |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1,000,000 | Strong solvation of counter-ion, minimal solvation of nucleophile, enhancing its reactivity. libretexts.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 2,000,000 | Strong solvation of counter-ion, enhancing nucleophile reactivity; often used for SNAr reactions. researchgate.net |

Formation and Reactivity of Meisenheimer Complexes

A Meisenheimer complex is a crucial, negatively charged intermediate formed during nucleophilic aromatic substitution reactions on electron-poor aromatic rings. libretexts.orgwikipedia.org The presence of two strong electron-withdrawing nitro groups in this compound makes its aromatic ring highly susceptible to nucleophilic attack, leading to the formation of these relatively stable adducts.

The formation is a reversible step where a nucleophile adds to an unsubstituted carbon atom of the aromatic ring. libretexts.org The negative charge of the resulting complex is delocalized across the aromatic system and, most significantly, onto the oxygen atoms of the ortho and para nitro groups, which accounts for its stability. wikipedia.org For this compound, a nucleophile (e.g., methoxide, OH⁻) can attack at positions 3, 5, or 6.

Table 2: Plausible Meisenheimer Complexes from the Reaction of this compound with Methoxide (CH₃O⁻).

| Site of Attack | Resulting Complex Structure | Relative Thermodynamic Stability | Notes |

| C-3 | A σ-complex with the negative charge delocalized by both nitro groups. | High | Attack at this position is sterically accessible and electronically favored. |

| C-5 | A σ-complex with the negative charge delocalized primarily by the para-nitro group. | Moderate | Attack at this position is also favorable. Studies on related compounds show the formation of multiple stable complexes. researchgate.net |

| C-6 | A σ-complex with the negative charge delocalized primarily by the ortho-nitro group. | High | Attack ortho to the amide group is also a potential pathway. |

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The hydrolytic stability of the amide bond is a critical parameter influencing the persistence and metabolic fate of a compound. wdh.ac.id In this compound, the amide linkage (-CO-NHCH₃) can undergo hydrolysis, typically catalyzed by acid or base, to yield 2,4-dinitrobenzoic acid and N-methylamine.

Degradation pathways can be summarized as:

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond to release N-methylamine and form 2,4-dinitrobenzoate.

Acid-Catalyzed Hydrolysis: The amide oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylic acid and the protonated amine.

In environmental or biological contexts, enzymatic hydrolysis by amidases can also be a significant degradation pathway. wdh.ac.id For some related compounds, ready biodegradability has been observed, suggesting that hydrolytic or other metabolic cleavages occur efficiently. europa.eu

Table 3: Predicted Hydrolytic Stability of this compound under Various Conditions.

| Condition | pH | Catalyst | Predicted Half-Life (t₁/₂) | Primary Degradation Products |

| Strongly Acidic | < 2 | H⁺ | Days to Weeks | 2,4-Dinitrobenzoic acid, N-methylamine hydrochloride |

| Neutral | 7 | Water (uncatalyzed) | Months to Years | Very slow hydrolysis. |

| Strongly Basic | > 12 | OH⁻ | Hours to Days | 2,4-Dinitrobenzoate, N-methylamine |

Exploration of Intramolecular Cyclization and Rearrangement Mechanisms

Beyond substitution and hydrolysis, the structure of this compound allows for the exploration of potential intramolecular reactions. Such rearrangements often involve the migration of an atom or group, resulting in a structural isomer of the original molecule. wiley-vch.de

Plausible, though not experimentally documented for this specific molecule, mechanisms could include:

Intramolecular Cyclization: Under reducing conditions, one of the nitro groups could be reduced to a nitroso or hydroxylamine functional group. The proximate N-methylamide group could then act as an intramolecular nucleophile, attacking the modified group to form a heterocyclic ring system. This type of cyclization is a known pathway in related ortho-substituted nitroaromatics.

Hofmann-type Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. masterorganicchemistry.com A modified version of this reaction could potentially be applied to this compound. Treatment with a reagent like bromine in a basic solution could theoretically lead to the migration of the 2,4-dinitrophenyl group from the carbonyl carbon to the nitrogen atom, ultimately forming N-methyl-2,4-dinitroaniline after hydrolysis of the isocyanate intermediate.

Cationic Rearrangements: In strongly acidic media, protonation could lead to the formation of cationic intermediates that undergo rearrangement. msu.edu For example, protonation of the amide followed by loss of water could initiate a rearrangement, although this is less common for aromatic amides compared to aliphatic ones.

These potential pathways are based on established principles of organic reaction mechanisms and the specific functionalities present in the this compound molecule. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of N Methyl 2,4 Dinitrobenzamide

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Specific experimental FT-IR and Raman spectral data for N-Methyl-2,4-dinitrobenzamide, including peak positions and assignments, are not available in the reviewed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the aromatic and methyl protons of this compound, have not been found in published sources.

Carbon-13 (¹³C) NMR Spectral Interpretation

Experimentally determined ¹³C NMR chemical shifts for the aromatic, carbonyl, and methyl carbons of this compound are not documented in the available literature.

Two-Dimensional NMR Techniques for Structural Elucidation

Information regarding the application of 2D NMR techniques (such as COSY, HSQC, or HMBC) for the structural confirmation of this compound is not available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

While the molecular weight of this compound is calculated to be 225.16 g/mol , specific experimental mass spectrometry data, including fragmentation patterns from either low-resolution or high-resolution mass spectrometry (HRMS), could not be located in the searched scientific databases.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. While specific tandem mass spectrometry data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related dinitrobenzamide and aromatic nitro compounds provide a strong basis for structural confirmation. iitd.ac.inlibretexts.org

In a typical electron ionization mass spectrometry experiment, this compound would first form a molecular ion (M+•). Subsequent fragmentation in an MS/MS experiment would likely proceed through characteristic pathways for aromatic amides and nitro compounds. libretexts.orgmiamioh.edumsu.edu Key fragmentation processes would involve:

Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for amides. libretexts.org

Loss of the methylamino group (-NHCH₃) or the methyl radical (-CH₃). savemyexams.com

Loss of nitro groups (-NO₂): Aromatic nitro compounds often exhibit peaks corresponding to the loss of NO₂ (46 Da). iitd.ac.in

Formation of a benzoyl cation derivative: A fragment corresponding to the dinitrobenzoyl moiety is expected. mdpi.com

Aromatic ring fragmentation: A peak at m/z = 77 can indicate the presence of a benzene (B151609) ring. iitd.ac.in

By analyzing the mass-to-charge ratio of these fragments, a detailed fragmentation tree can be constructed, providing unambiguous confirmation of the compound's covalent structure and the specific arrangement of its functional groups.

X-ray Crystallography for Three-Dimensional Molecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of related dinitrobenzamide structures provides a framework for understanding the molecular architecture of this compound. iucr.orgiucr.org

The conformation of this compound is defined by the spatial relationship between the dinitrophenyl ring and the N-methylamide substituent. This relationship is quantified by torsion angles. In related structures, such as N-(2-Hydroxyethyl)-3,5-dinitrobenzamide and 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide, the amide group is often twisted out of the plane of the benzene ring. iucr.orgiucr.org For instance, in one dinitrobenzamide derivative, the dihedral angle between the amide plane and the benzene ring was reported to be between 66.8° and 72.6°. iucr.org This twisting is a result of steric hindrance between the amide group and the ortho-nitro group. The nitro groups themselves are also typically slightly twisted out of the benzene ring plane. researchgate.net

Table 1: Representative Torsion Angles in Dinitrobenzamide Derivatives This table is illustrative, based on data from related structures, as specific crystallographic data for this compound was not available.

| Torsion Angle | Description | Typical Value (°) |

|---|---|---|

| O=C-N-C | Defines the planarity of the amide bond | ~180° |

| C(ring)-C(ring)-C=O | Orientation of carbonyl relative to the ring | Varies |

| C(ring)-C=O-N | Defines the twist of the amide group | Can vary significantly (e.g., 60-80°) iucr.org |

| C(ring)-C(ring)-N(O₂) | Defines the twist of the nitro group | Small deviation from planarity (e.g., 5-15°) researchgate.net |

Hydrogen bonds are crucial non-covalent interactions that dictate how molecules recognize each other and pack in the solid state. wikipedia.orgresearchgate.net In the crystal structure of this compound, the amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The two nitro groups also offer strong hydrogen bond acceptor sites (O-N-O).

This allows for the formation of robust intermolecular hydrogen bonds, most notably of the N-H···O type. rsc.org The amide proton (N-H) of one molecule can form a hydrogen bond with a carbonyl oxygen or a nitro group oxygen of a neighboring molecule. iucr.orgd-nb.info These interactions link the molecules together, often forming chains or sheets. scielo.org.co For example, in the crystal structure of N-(2-Hydroxyethyl)-3,5-dinitrobenzamide, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create a layered packing structure. iucr.org

Table 2: Typical Hydrogen Bond Geometries in Amide-Containing Crystals This table is illustrative and based on general data for amides and nitro compounds. iucr.org

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N (amide) | H | O (carbonyl) | 2.8 - 3.1 | 150 - 170 |

| N (amide) | H | O (nitro) | 2.9 - 3.2 | 140 - 160 |

Theoretical and Computational Studies on N Methyl 2,4 Dinitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. matlantis.com It is widely employed to determine molecular geometries, energies, and other properties. For N-Methyl-2,4-dinitrobenzamide, DFT calculations can elucidate the influence of its electron-withdrawing nitro groups and the amide substituent on the aromatic ring's reactivity. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.comnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the strong electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, concentrating it on the dinitrophenyl ring. This makes the ring highly susceptible to nucleophilic attack. The HOMO is likely distributed over the benzene (B151609) ring and the N-methylamide portion of the molecule. DFT calculations would precisely map the electron density of these orbitals and quantify their energy levels.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be low due to nitro groups, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | A relatively small gap would suggest high reactivity. |

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies of molecular vibrations. For this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O carbonyl stretch, the symmetric and asymmetric stretches of the NO₂ groups, and various C-H and C=C stretches within the aromatic ring. Comparing calculated frequencies with experimental IR spectra helps in the assignment of spectral bands. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this molecule, calculations would predict significant downfield shifts for the aromatic protons and carbons due to the strong deshielding effect of the ortho and para nitro groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and corresponding absorption wavelengths (λmax). nih.gov The calculations for this compound would likely reveal π → π* and n → π* transitions associated with the nitroaromatic chromophore.

| Spectroscopic Technique | Predicted Key Features for this compound | Typical Calculation Method |

|---|---|---|

| Infrared (IR) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), Asymmetric NO₂ stretch (~1540 cm⁻¹), Symmetric NO₂ stretch (~1350 cm⁻¹) | DFT (e.g., B3LYP/6-31G(d)) |

| ¹H NMR | Aromatic protons shifted downfield (δ > 8.0 ppm), N-Methyl protons (~δ 2.9 ppm), Amide proton (variable) | DFT/GIAO |

| ¹³C NMR | Carbonyl carbon (~164 ppm), Aromatic carbons attached to NO₂ groups significantly deshielded | DFT/GIAO |

| UV-Vis | π → π* and n → π* transitions characteristic of nitroaromatic compounds. | TD-DFT |

A significant area of interest for dinitrobenzamide compounds is their bioreductive activation, particularly the reduction of the nitro groups. nih.gov This process is critical for the mechanism of action in certain prodrugs, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). nih.govnih.gov DFT can be used to model the reaction mechanism of nitroreduction, which typically proceeds stepwise from a nitro group to a nitroso, then to a hydroxylamine (B1172632), and finally to an amine.

Computational chemists can map the potential energy surface for this reaction pathway. By locating the transition state (a first-order saddle point on the energy surface) for each reduction step, the activation energy (energy barrier) can be calculated. srce.hr This provides crucial information about the reaction kinetics and helps identify the rate-determining step. For this compound, studies would likely focus on the selective reduction of the 4-nitro group, which is often more readily reduced than the 2-nitro group due to steric factors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of atoms, MD provides a detailed picture of molecular flexibility and interactions with the environment, such as a solvent. mdpi.comnih.gov

MD simulations can reveal the conformational flexibility of this compound in a solution phase. Key dynamic behaviors to investigate would include:

Amide Bond Rotation: The rotation around the C(O)-N bond is restricted due to its partial double-bond character, but torsional flexibility exists.

Solvent Interactions: In a protic solvent like water, simulations can model the formation and lifetime of hydrogen bonds between the amide N-H group and surrounding solvent molecules.

The solvent environment can significantly influence the structure and properties of a solute. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects. A polar solvent is expected to stabilize conformations of this compound that have a larger dipole moment. The formation of a solvation shell around the polar nitro and amide groups can affect the molecule's accessibility for reactions. By running simulations in different solvents (e.g., water, DMSO, chloroform), researchers can understand how the environment modulates the conformational preferences and dynamic behavior of the molecule. matlantis.com This is crucial for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Quantum Chemical Topology and Bonding Analysis: Awaiting Investigation

Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) analysis, are powerful tools for dissecting the nature of chemical bonds and understanding electron distribution within a molecule. These analyses provide quantitative insights into bond critical points, charge densities, and the degree of covalent or ionic character in chemical interactions. Such studies would be invaluable in characterizing the intramolecular forces within this compound, particularly the influence of the nitro groups and the methylamide substituent on the aromatic ring's electronic structure. However, no specific studies applying these methodologies to this compound have been identified.

In Silico Modeling of Chemical Interactions: A Field Ripe for Exploration

In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, plays a pivotal role in modern drug discovery and materials science. These computational methods allow for the prediction and analysis of how a molecule like this compound might interact with biological targets, such as enzymes. From a chemical recognition perspective, such studies could predict the binding affinity and mode of interaction with specific protein active sites, thereby suggesting potential therapeutic applications or mechanisms of action. The absence of published in silico studies on the enzyme-substrate binding of this compound indicates a significant opportunity for future research to explore its potential bioactivity.

Applications of N Methyl 2,4 Dinitrobenzamide and Its Chemical Motifs in Advanced Chemical Design

Utilization as a Key Building Block in Multi-Step Organic Synthesis

The dinitrobenzamide core is a versatile precursor in organic synthesis. The presence of strongly deactivating nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. Furthermore, the nitro groups themselves can be chemically transformed into a variety of other functional groups, such as amines, hydroxylamines, or nitroso groups, thereby serving as synthetic handles for further molecular elaboration.

Synthesis of Nitroaromatic Precursors for Further Functionalization

While N-Methyl-2,4-dinitrobenzamide itself is a functionalized molecule, its underlying 2,4-dinitrobenzoyl structure is a key component in building more complex nitroaromatic compounds. The synthesis of related N-alkyl nitrobenzamides, for instance, often starts from precursors like 3,5-dinitrobenzoyl chloride, which are reacted with various amines to create a library of compounds. nih.gov This modular approach allows for the systematic modification of the amide substituent to explore structure-activity relationships. nih.gov The resulting dinitrobenzamide products can then serve as precursors for subsequent reactions, where the nitro groups are reduced to amines, enabling further derivatization, such as the construction of novel antimycobacterial agents. nih.gov

Incorporation into Complex Heterocyclic Systems

The functional groups present in this compound offer potential pathways for the synthesis of heterocyclic compounds. For example, the reduction of one or both nitro groups to amino groups would generate a diaminobenzamide derivative. Such ortho- or meta-amino-substituted benzamides are common precursors for condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic rings, including benzodiazepines or other fused-ring systems. While this remains a rational synthetic strategy, specific examples detailing the use of this compound as a direct precursor for complex heterocyclic systems are not widely documented in the literature, which more frequently employs simpler building blocks for such transformations. nih.govfrontiersin.org

Design Principles of Chemically-Activated Prodrug Scaffolds (Focus on Chemical Triggering and Activation Mechanisms)

The 2,4-dinitrobenzamide (B3032253) motif is a cornerstone in the design of bioreductive prodrugs—inactive compounds that are converted into potent cytotoxic agents specifically in the low-oxygen (hypoxic) environment of solid tumors. nih.govmedchemexpress.comchemrxiv.org This targeted activation is achieved through enzymes called nitroreductases, which are highly expressed under hypoxic conditions.

Substrate Recognition by Bioreductive Enzymes (Chemical Aspects)

The activation of dinitrobenzamide-based prodrugs is initiated by the enzymatic reduction of one of the nitro groups. researchgate.net Bacterial nitroreductases, such as NfsB from Escherichia coli, are flavoenzymes that catalyze this reduction using NADH or NADPH as an electron source. nih.govoup.com Crystal structure studies of nitroreductase in complex with dinitrobenzamide prodrugs, such as the well-studied analogue CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), reveal the chemical basis for this specificity. nih.gov

The dinitrobenzamide substrate binds within the active site of the homodimeric enzyme, where its nitro groups form specific hydrogen bonds with key amino acid residues. nih.govpdbj.org For instance, in one active site, the 2-nitro group may interact with Ser40 and the 4-nitro group with Asn71. nih.gov In the second active site, the 2-nitro group can contact the main chain of Thr41 while the 4-nitro group interacts with the Lys14 side chain. nih.gov This binding orients one of the nitro groups—often the one at the 4-position—proximal to the enzyme's flavin mononucleotide (FMN) cofactor, facilitating a two-electron hydride transfer that reduces the nitro group (NO₂) to a hydroxylamino group (NHOH). medchemexpress.comoup.compdbj.org The choice of which nitro group is reduced can be influenced by other substituents on the aromatic ring. nih.govpdbj.org

| Prodrug Compound | Key Structural Feature | Activating Enzyme (Source) | Primary Reduction Product |

|---|---|---|---|

| CB 1954 (Tretazicar) | 5-Aziridinyl-2,4-dinitrobenzamide | NQO1 (Rat), NfsB (E. coli) | 4-Hydroxylamino derivative medchemexpress.comnih.gov |

| SN 23862 | 5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide | NfsB (E. coli) | 2-Hydroxylamino derivative nih.gov |

| PR-104A | Dinitrobenzamide mustard | Aldo-keto reductase 1C3 (Human) | Hydroxylamine (B1172632) and amine metabolites researchgate.net |

Development of Self-Immolative Linkers for Controlled Release

The bioreduction of the nitro group is the trigger for a self-immolative cascade that unmasks the molecule's cytotoxicity. nih.gov A self-immolative system is one where a single activation event initiates an irreversible and spontaneous series of chemical reactions, leading to the release of an active compound. researchgate.netsigutlabs.com

In the context of the 2,4-dinitrobenzamide scaffold, the conversion of the strongly electron-withdrawing nitro group into a potent electron-donating hydroxylamino or amino group dramatically alters the electronic landscape of the aromatic ring. researchgate.net This electronic push is the driving force for the "self-immolation" or bioactivation. For the prodrug CB 1954, the formation of the 4-hydroxylamino derivative transforms the molecule into a powerful bifunctional alkylating agent capable of cross-linking DNA, leading to cell death. medchemexpress.comresearchgate.netnih.gov The hydroxylamine itself can be further acetylated in the cell to an N-acetoxy derivative, which is an even more potent reactive species. researchgate.net This entire process—from enzymatic reduction to the generation of the ultimate DNA-damaging agent—is a form of controlled release, where the active toxin is generated only after the specific enzymatic trigger. nih.gov

This principle of nitro-reduction triggering an electronic cascade is a cornerstone of modern prodrug and linker design. nih.gov This strategy is widely used to create linkers that release therapeutic payloads via a 1,6-elimination mechanism upon reduction of a p-nitrobenzyl group, demonstrating the versatility of this chemical trigger. nih.gov

Development of Analytical Reagents and Probes

The same enzymatic reaction used for prodrug activation can be harnessed to create analytical probes for detecting nitroreductase activity. rsc.org Since elevated nitroreductase expression is a biomarker for tumor hypoxia, probes that can detect this enzyme are valuable tools for cancer diagnosis and research. nih.govnih.gov

The design of these probes typically involves attaching a nitroaromatic group, which acts as a fluorescence quencher, to a fluorophore. rsc.org In its native state, the probe is non-fluorescent or "off". When the probe encounters nitroreductase, the enzyme reduces the nitro group to an amine. This chemical transformation eliminates the quenching effect, causing a significant increase in fluorescence, thereby "turning on" the signal. rsc.org This mechanism allows for the sensitive and selective detection of nitroreductase in living cells and tissues. nih.govrsc.org The 2,4-dinitrobenzamide scaffold is a suitable candidate for incorporation into such probes, as its bioreductive activation is well-characterized, providing a reliable trigger for generating a detectable signal.

Role of Dinitrophenyl Moieties in Chromogenic and Fluorescent Tags

The 2,4-dinitrophenyl (DNP) group, a key feature of this compound, plays a significant role in the design of chromogenic and fluorescent tags. Its strong electron-withdrawing nature, a result of the two nitro groups, makes it an effective modulator of a molecule's electronic and spectral properties. This characteristic is harnessed in the development of chemical sensors and probes.

In chromogenic sensors, the DNP moiety often acts as a recognition site and a colorimetric reporter. The interaction of the DNP group with an analyte can lead to a change in the electronic structure of the molecule, resulting in a visible color change. For instance, dinitrophenyl hydrazones have been synthesized to act as colorimetric probes for anions. The interaction with anions induces a deprotonation, and the resulting increase in electron density, which is delocalized through the conjugated system and influenced by the electron-accepting nitro groups, causes a distinct color change. mdpi.com

In the realm of fluorescent tags, the dinitrophenyl group is frequently employed as a fluorescence quencher. In its native state within a probe, the DNP moiety can suppress the fluorescence of a nearby fluorophore through processes like photoinduced electron transfer (PET). nih.gov Upon reaction with a specific analyte, the DNP group can be cleaved or its electronic properties altered, disrupting the quenching mechanism and leading to a "turn-on" fluorescence signal. This principle has been utilized in the development of fluorescent probes for detecting various biologically important species. nih.gov For example, probes using 2,4-dinitrophenyl alkylthioether as a sulfhydryl-selective receptor have been designed to detect glutathione (B108866) (GSH). nih.gov

The chromophoric properties of the DNP group are also exploited in enzyme activity assays. Substrates containing a DNP group can be designed to be non-fluorescent or to absorb at a specific wavelength. Upon enzymatic cleavage, a DNP-containing fragment is released, which can be colorimetrically or fluorometrically quantified to determine enzyme activity.

While direct applications of this compound as a chromogenic or fluorescent tag are not extensively documented in publicly available research, its inherent dinitrophenyl moiety provides a strong basis for its potential utility in this area. Its structure could be modified to incorporate fluorophores or specific binding sites, creating novel sensors based on the established principles of DNP-based detection.

Derivatization for Chiral Separation in Analytical Chromatography

The separation of enantiomers is a critical task in pharmaceutical and chemical analysis. One common strategy to achieve this on achiral stationary phases is through derivatization with a chiral derivatizing agent (CDA). The dinitrophenyl moiety is a well-established component in the design of effective CDAs for high-performance liquid chromatography (HPLC).

While specific use of this compound as a CDA is not widely reported, its structural motif is present in highly effective and widely used chiral selectors. For instance, derivatives of 3,5-dinitrobenzoyl chloride are commonly used to create chiral stationary phases. These phases are capable of separating a wide variety of chiral compounds. The dinitrophenyl group in these selectors provides a combination of π-π stacking and dipole-dipole interactions that contribute to the chiral recognition mechanism, enabling the separation of enantiomers.

The general principle involves reacting the analyte containing a reactive functional group (e.g., an amine or alcohol) with the chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard achiral chromatography techniques.

The effectiveness of dinitrophenyl-containing CDAs is attributed to several factors:

Strong UV absorbance: The dinitrophenyl group is a strong chromophore, which facilitates sensitive detection of the derivatized analytes using UV detectors.

Rigid structure: The aromatic ring provides a rigid platform that can enhance the stereoselectivity of the interactions between the diastereomers and the stationary phase.

Multiple interaction sites: The nitro groups and the aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for chiral discrimination.

Given these principles, this compound could serve as a precursor for the synthesis of novel chiral derivatizing agents. The amide group could be modified to introduce a chiral center, or the benzene (B151609) ring could be further functionalized to enhance its chiral recognition capabilities.

Table 1: Examples of Dinitrophenyl-Containing Moieties in Chiral Separation

| Moiety/Reagent Class | Application | Principle of Separation |

| 3,5-Dinitrobenzoyl derivatives | Chiral Stationary Phases (CSPs) for HPLC | π-π interactions, hydrogen bonding, and dipole-dipole interactions with the analyte. |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Chiral Derivatizing Agent (CDA) for HPLC | Forms diastereomers with amino acids and other primary and secondary amines. |

| N-(3,5-Dinitrobenzoyl)amino acids | Chiral selectors for HPLC and CE | Combination of chiral centers and the dinitrophenyl group for enhanced enantioselectivity. |

Exploration in Novel Materials Chemistry

Components in Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is an area of intense research. The electronic properties of organic molecules, particularly their ability to absorb and emit light and to transport charge, are central to their function in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

The dinitrophenyl moiety, present in this compound, possesses strong electron-withdrawing characteristics due to the two nitro groups. This property can be exploited in the design of optoelectronic materials. In many organic electronic materials, a "push-pull" architecture is employed, where electron-donating and electron-accepting moieties are linked together. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, which can be beneficial for applications such as non-linear optics and photovoltaics. The dinitrophenyl group can serve as a potent electron-accepting component in such systems.

However, a significant challenge with many nitroaromatic compounds is their tendency to be fluorescence quenchers. This can be a drawback for applications that rely on light emission, such as OLEDs. The nitro groups can provide non-radiative decay pathways for excited states, reducing the efficiency of light emission.

Despite this, the unique electronic properties of the dinitrophenyl group continue to attract interest. Research into modifying the structure of dinitrophenyl-containing molecules to mitigate fluorescence quenching while retaining their desirable electron-accepting properties is an active area of investigation. While there is no specific literature detailing the use of this compound in optoelectronic materials, its fundamental structure suggests it could be a building block for creating larger, more complex molecules with tailored optoelectronic properties.

Q & A

Basic Research Question

- NMR : H and C NMR are essential for confirming the methylamine substitution and nitro group positions. For example, the methyl group typically resonates at δ 2.8–3.2 ppm in H NMR .

- FTIR : Strong absorption bands at ~1530 cm (asymmetric NO) and ~1350 cm (symmetric NO) confirm nitro groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 197.15 for CHNO) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting nitroaromatic impurities .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). For instance:

- Antimicrobial Activity : Use standardized protocols like the microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis to ensure reproducibility .

- Cytotoxicity : Compare IC values across cell lines (e.g., HeLa vs. HEK293) to distinguish compound-specific effects from general toxicity .

- Data Normalization : Include positive controls (e.g., isoniazid for TB assays) and report solvent vehicle effects (e.g., DMSO concentration ≤1%) to contextualize results .

What strategies optimize the stability of this compound under physiological conditions?

Advanced Research Question

- pH Stability : Nitro groups are prone to reduction at acidic pH. Buffered solutions (pH 7.4) and inert atmospheres (N) mitigate degradation .

- Light Sensitivity : Store solutions in amber vials to prevent photolytic cleavage of nitro bonds, which generates reactive intermediates .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C), guiding storage at 4°C for long-term stability .

How do structural modifications of this compound impact its interactions with biological targets?

Advanced Research Question

- Nitro Group Positioning : 2,4-dinitro substitution enhances electron-withdrawing effects, improving binding to enzymes like nitroreductases .

- Methylamine Substituent : The N-methyl group reduces hydrogen-bonding potential but increases lipophilicity, influencing membrane permeability in cell-based assays .

- Derivative Synthesis : Introducing aziridinyl or thiophenyl moieties (e.g., 5-Aziridinyl-N-methyl derivatives) can enhance DNA alkylation activity, relevant in anticancer studies .

What computational methods are effective for predicting the reactivity and binding affinity of this compound?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., penicillin-binding protein 2a) by analyzing binding poses and ΔG values (e.g., −4.2 kcal/mol indicates strong affinity) .

- DFT Calculations : Assess nitro group charge distribution to predict sites of nucleophilic attack or redox activity .

- MD Simulations : Track stability of ligand-protein complexes over time (e.g., RMSD <2 Å for 100 ns trajectories) to validate docking predictions .

How can researchers validate the mechanism of action for this compound in enzymatic assays?

Advanced Research Question

- Enzyme Inhibition Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and K values .

- Redox Activity Monitoring : Cyclic voltammetry identifies reduction peaks (e.g., −0.5 V vs. Ag/AgCl for nitro group reduction) .

- Metabolite Profiling : LC-MS/MS detects nitroso or hydroxylamine intermediates formed during enzymatic reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.